2-Benzyloxyethyl chloroformate

概要

説明

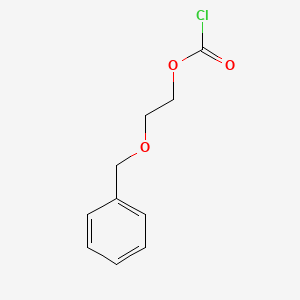

2-Benzyloxyethyl chloroformate is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It is also known by its IUPAC name, 2-phenylmethoxyethyl carbonochloridate . This compound is primarily used in organic synthesis as a reagent for introducing the benzyloxycarbonyl (Cbz) protecting group, which is widely utilized in peptide synthesis and other chemical transformations.

準備方法

The synthesis of 2-benzyloxyethyl chloroformate typically involves the reaction of 2-benzyloxyethanol with phosgene or its derivatives under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. The general reaction scheme is as follows:

C6H5CH2OCH2CH2OH+COCl2→C6H5CH2OCH2CH2OCOCl+HCl

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

化学反応の分析

Reactivity with Nucleophiles

Chloroformates generally react via nucleophilic acyl substitution. For 2-benzyloxyethyl chloroformate:

Amine Functionalization

Reacts with primary/secondary amines to form carbamate derivatives:

-

Conditions : Typically conducted at 0–25°C in aprotic solvents (e.g., ethyl acetate) with a base (e.g., MgO or Na₂CO₃) to neutralize HCl .

-

Application : Used to protect amines in peptide synthesis analogs .

Alcohol/Ester Formation

Forms carbonate esters with alcohols:

Enzyme Inhibition Mechanisms

This compound derivatives exhibit potent lipase inhibition:

| Parameter | Value/Observation | Source |

|---|---|---|

| Target Enzyme | Human gastric lipase (DGL) | |

| Inhibition (xI₅₀) | 5.60 (11.2× more potent than Orlistat) | |

| Binding Mode | Covalent interaction with Ser153 active site |

-

Mechanistic Insight : Molecular docking studies show hydrophobic interactions with Val182, Trp275, and Leu326 residues stabilize the inhibitor-enzyme complex .

Hydrolysis and Stability

-

Aqueous Decomposition :

Reaction with Pyridine

Forms N-acylpyridinium intermediates in aqueous alcoholic media:

Comparative Reactivity

| Reaction Type | This compound | Benzyl Chloroformate |

|---|---|---|

| Amine Protection | Moderate rate | Fast |

| Hydrolysis Rate | Slower | Rapid |

| Lipase Inhibition | High potency (xI₅₀ = 5.60) | Not reported |

科学的研究の応用

Synthesis of Pharmaceutical Compounds

One of the primary applications of 2-benzyloxyethyl chloroformate is in the synthesis of pharmaceutical agents. It has been employed as a reagent in the development of oxazolidinones, which are significant due to their antimicrobial properties. For instance, a study described the use of this compound in the synthesis of oxazolidinone derivatives that exhibited effective antibacterial activity against strains like Staphylococcus aureus and Streptococcus species .

Table 1: Antimicrobial Activity of Oxazolidinone Derivatives Synthesized with this compound

| Compound Name | Structure | ED50 (mg/kg) | Activity |

|---|---|---|---|

| Compound A | Structure A | 5.0 | Effective |

| Compound B | Structure B | 3.0 | Highly Effective |

| Compound C | Structure C | 7.5 | Moderate |

Development of Enzyme Inhibitors

This compound has also been utilized in creating enzyme inhibitors, particularly for lipases and other digestive enzymes. Research indicates that derivatives formed using this chloroformate can effectively inhibit gastric lipase, which is crucial for managing fat digestion and absorption . The binding interactions between these inhibitors and enzymes have been studied through molecular docking simulations, providing insights into their mechanisms of action.

Table 2: Inhibition Potency of Enzyme Inhibitors Derived from this compound

| Inhibitor Name | Target Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Inhibitor X | Gastric Lipase | 12.5 | Competitive inhibition |

| Inhibitor Y | Human Carboxylesterase | 8.0 | Non-competitive inhibition |

Synthesis of Diverse Chemical Libraries

The compound is significant in the creation of diverse chemical libraries for drug discovery. A notable application involves its use in split-and-pool synthesis strategies to generate large libraries that can be screened for biological activity . This approach allows researchers to rapidly identify potential drug candidates based on their ability to bind to specific biological targets.

Case Study: Library Synthesis Using this compound

In a recent study, researchers synthesized a library comprising over 10,000 compounds resembling natural products using this compound as a key reagent. The library was screened for compounds with high affinity for protein targets, leading to the discovery of several promising candidates with novel biological functions .

Use in Organic Synthesis

Beyond medicinal chemistry, this compound is employed in various organic synthesis reactions, including carbamate formation and other transformations that yield complex molecular structures. Its reactivity allows it to participate in reactions such as nucleophilic substitutions and cyclization processes .

Table 3: Organic Reactions Utilizing this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Carbamate Formation | Reaction with amines to form carbamates | 85 |

| Cyclization | Intramolecular cyclization reactions | 75 |

| Nucleophilic Substitution | Substitution reactions with alcohols or amines | 90 |

作用機序

The primary mechanism of action of 2-benzyloxyethyl chloroformate involves the formation of a covalent bond with nucleophilic groups, such as amines, through a substitution reaction. This results in the formation of a stable carbamate linkage, which protects the nucleophilic group from further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic group being protected.

類似化合物との比較

2-Benzyloxyethyl chloroformate can be compared with other chloroformates and carbamates, such as:

Methyl chloroformate: Used for methylation and protection of hydroxyl groups.

Ethyl chloroformate: Similar to methyl chloroformate but with an ethyl group.

Phenyl chloroformate: Used for phenylation and protection of hydroxyl and amino groups.

The uniqueness of this compound lies in its ability to introduce the benzyloxycarbonyl (Cbz) protecting group, which is particularly useful in peptide synthesis and other applications requiring selective protection of amino groups .

生物活性

2-Benzyloxyethyl chloroformate (BEC) is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of BEC's biological activity.

This compound is characterized by the following chemical structure:

- Linear Formula : ClCO2CH2CH2OCH2C6H5

- CAS Number : 56456-19-0

This compound is often utilized as an activated carbonate in organic synthesis and has been studied for its interactions with various biological targets.

BEC acts primarily as an inhibitor of lipolytic enzymes, which are crucial in lipid metabolism. Research indicates that BEC can impair the activity of several non-essential lipolytic enzymes and essential proteins involved in various physiological pathways, particularly in the context of Mycobacterium tuberculosis (M. tb) infections. The inhibition mechanism appears to involve covalent bonding with active site residues, particularly serine or cysteine residues in the enzyme's active site .

Inhibition Studies

A study investigating the inhibitory effects of BEC on various lipases showed significant results:

- Inhibition Levels : The study measured residual enzyme activity after incubation with BEC, revealing a rapid decline in activity, reaching a plateau after approximately 15 minutes. This behavior suggests a potent inhibitory effect that is both rapid and potentially reversible .

-

Half-Inactivation Times : The half-inactivation times (t½) for different lipases were reported as follows:

- GPLRP2: 0.52 min

- DGL: 1.68 min

- hCEH: 1.31 min

These values indicate that BEC exhibits a high rate of inhibition comparable to established inhibitors like Orlistat .

Antimicrobial Activity

BEC has also been evaluated for its antimicrobial properties, particularly against M. tb. In vitro studies demonstrated that BEC derivatives could inhibit M. tb growth effectively:

- Minimum Inhibitory Concentration (MIC50) : The MIC50 for BEC derivatives was found to be approximately 30.8 μM, indicating significant antimicrobial potency against this pathogen .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of BEC:

- Study on Lipid Metabolism : Research indicated that BEC could modulate lipid metabolism by inhibiting key enzymes involved in fatty acid recycling within macrophages infected by M. tb. This modulation may affect the pathogen's ability to survive in dormant states .

- Photodynamic Therapy Applications : Some derivatives of BEC have been explored in photodynamic therapy settings, showing promise in enhancing therapeutic responses when combined with other agents .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-phenylmethoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-10(12)14-7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVIJZMVCKUMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404296 | |

| Record name | 2-Benzyloxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56456-19-0 | |

| Record name | 2-(Phenylmethoxy)ethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。